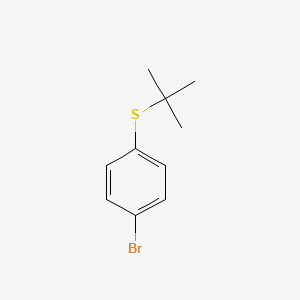1-Bromo-4-(tert-butylsulfanyl)benzene
CAS No.: 25752-90-3
Cat. No.: VC1996338
Molecular Formula: C10H13BrS
Molecular Weight: 245.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25752-90-3 |
|---|---|
| Molecular Formula | C10H13BrS |
| Molecular Weight | 245.18 g/mol |
| IUPAC Name | 1-bromo-4-tert-butylsulfanylbenzene |
| Standard InChI | InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 |
| Standard InChI Key | WHWRWEGAKBALHO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)SC1=CC=C(C=C1)Br |
| Canonical SMILES | CC(C)(C)SC1=CC=C(C=C1)Br |
Introduction
Chemical Identity and Structure
1-Bromo-4-(tert-butylsulfanyl)benzene is characterized by a para-substituted benzene ring bearing a bromine atom at position 1 and a tert-butylsulfanyl group at position 4. This arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing nature of bromine and the electron-donating characteristics of the sulfur-containing substituent.
Basic Identifiers
The compound is uniquely identified through various chemical naming systems and registry numbers as presented in the following table:
| Identifier | Value |
|---|---|
| CAS Registry Number | 25752-90-3 |
| Molecular Formula | C10H13BrS |
| Molecular Weight | 245.18 g/mol |
| IUPAC Name | 1-bromo-4-(tert-butylsulfanyl)benzene |
| InChI | InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 |
| InChIKey | WHWRWEGAKBALHO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)SC1=CC=C(C=C1)Br |
The compound is also known by several synonyms including:
-
1-Bromo-4-t-butylthiobenzene
-
(4-Bromophenyl)(tert-butyl)sulfane
-
4-tert-butylthio-bromobenzene
Structural Characteristics
The molecular structure features a benzene ring with two substituents in para positions:
-
A bromine atom, which introduces reactivity for further transformations through metal-halogen exchange or coupling reactions
-
A tert-butylsulfanyl group (S-C(CH3)3), where the sulfur atom connects the bulky tert-butyl group to the aromatic ring
This arrangement creates a molecule with interesting electronic distribution, as the bromine tends to withdraw electron density while the sulfur can donate electrons into the aromatic system.
Physical Properties
1-Bromo-4-(tert-butylsulfanyl)benzene exhibits physical properties that are consistent with its molecular structure and functional groups. The data compiled from various sources provides a comprehensive understanding of its physical behavior.
Physical State and Appearance
At room temperature, the compound exists as a solid or liquid , with specific physical characteristics dependent on temperature and purity.
Thermodynamic Properties
The following table summarizes the key thermodynamic properties of 1-Bromo-4-(tert-butylsulfanyl)benzene:
The significant difference between the reported boiling point at reduced pressure (75°C at 0.5 Torr) and the calculated boiling point at standard pressure (279.865°C at 760 mmHg) is consistent with the expected behavior of high-molecular-weight organic compounds with polar functional groups .
Chemical Reactivity and Synthesis
The chemical reactivity of 1-Bromo-4-(tert-butylsulfanyl)benzene is primarily dictated by its functional groups: the bromine atom and the sulfur-containing substituent.
Reactivity Patterns
The bromine functionality makes this compound particularly useful for various synthetic transformations:
-
Metal-halogen exchange reactions with organolithium reagents (such as n-butyllithium or tert-butyllithium) at low temperatures
-
Cross-coupling reactions (Suzuki, Stille, or Sonogashira) to form carbon-carbon bonds
-
Substitution reactions to introduce other functional groups
The tert-butylsulfanyl group provides additional reaction sites and can influence the electronic character of the aromatic ring.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
These hazard statements indicate that the compound can cause irritation to the skin, eyes, and respiratory tract.
Precautionary Measures
The following precautionary statements are recommended:
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| Region | Number of Suppliers |
|---|---|
| China | 28 |
| United States | 6 |
| Germany | 1 |
| India | 1 |
| United Kingdom | 1 |
| Others | Various |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume